(4-Methylthiophen-2-yl)methanol
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Overview
Description
“(4-Methylthiophen-2-yl)methanol” is a chemical compound with the molecular formula C6H8OS . It appears as a pale-yellow to yellow-brown sticky oil to semi-solid .
Synthesis Analysis
The synthesis of compounds similar to “(4-Methylthiophen-2-yl)methanol” has been described in the literature. For instance, the synthesis of enantiopure methiozolins, which are structurally related, involves the chiral separation of a racemic mixture using prep-HPLC separation .Molecular Structure Analysis
The molecular structure of “(4-Methylthiophen-2-yl)methanol” consists of a thiophene ring with a methyl group and a methanol group attached. The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
Thiophene rings, like the one present in “(4-Methylthiophen-2-yl)methanol”, can undergo various types of reactions including nucleophilic, electrophilic, and radical reactions leading to substitution on the thiophene ring .Scientific Research Applications
Catalytic Reactions and Synthesis
(4-Methylthiophen-2-yl)methanol serves as a precursor or intermediate in various chemical syntheses and catalytic reactions. For instance, RuCl3·3H2O has been demonstrated as an effective catalyst for reactions involving 2-methylthiophene with aldehydes to produce bis(thienyl)methanes under mild conditions. This highlights the compound's utility in facilitating complex organic reactions that yield structurally diverse molecules (Qu et al., 2011).
Electrocatalytic Applications
Research on electrodeposited metals at conducting polymer electrodes has explored the use of poly(3-methylthiophene) films modified with Pt–Pd co-catalysts for the oxidation of methanol. This work demonstrates the potential of (4-Methylthiophen-2-yl)methanol derivatives in the development of hybrid materials for electrocatalytic applications, affecting factors like catalyst amount/ratio and operational temperature on the electrocatalytic activity (Galal et al., 2008).
Photochemical Transformations
The compound also finds applications in photochemical transformations, as demonstrated by the photocyclisation of 3-alkoxy-6-chloro-2-(3-methylthiophen-2-yl)-4H-chromen-4-ones. This process leads to the formation of tetracyclic compounds through intramolecular γ-hydrogen abstraction, showing the compound's role in enabling photochemical routes to complex molecular architectures (Kamboj et al., 2012).
Asymmetric Synthesis and Organocatalysis
A significant application area for (4-Methylthiophen-2-yl)methanol derivatives is in asymmetric synthesis and organocatalysis. Organocatalytic domino reactions have been developed for the formation of optically active, highly functionalized tetrahydrothiophenes. These methodologies exemplify the utility of the compound in the synthesis of chiral molecules with potential applications in biochemistry, pharmaceutical science, and nanoscience (Brandau, Maerten, & Jørgensen, 2006).
Redox and Kinetic Studies
(4-Methylthiophen-2-yl)methanol is also of interest in fundamental studies exploring the redox properties and kinetics of transient species generated in chemical reactions. Pulse radiolysis techniques have been used to investigate the redox properties of transient species formed from the compound, providing insights into its redox behavior and potential applications in designing redox-active materials and processes (Mohan & Mittal, 2001).
Future Directions
The future directions for research on “(4-Methylthiophen-2-yl)methanol” could include further exploration of its synthesis, understanding its mechanism of action, and potential applications. As it is structurally similar to methiozolin, a herbicide, it could potentially have applications in agriculture .
properties
IUPAC Name |
(4-methylthiophen-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8OS/c1-5-2-6(3-7)8-4-5/h2,4,7H,3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQLBQWHCWBCAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383747 |
Source
|
Record name | (4-Methylthiophen-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylthiophen-2-yl)methanol | |
CAS RN |
74395-18-9 |
Source
|
Record name | (4-Methylthiophen-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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